L-745870 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

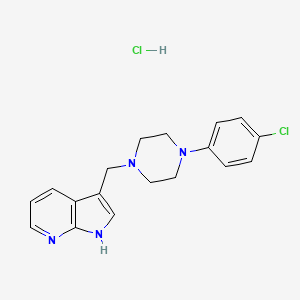

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFJYISJZJIKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016928 | |

| Record name | L-745870 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-36-3 | |

| Record name | L-745870 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173023363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-745870 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-745870 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2UD7T27FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-745,870 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional effects on downstream signaling pathways, and the experimental methodologies used to characterize these properties. Quantitative data from key studies are summarized, and detailed protocols for essential in vitro assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of L-745,870's pharmacological profile. Despite its preclinical promise, it is noteworthy that L-745,870 was found to be ineffective as an antipsychotic in human clinical trials.[1][2][3]

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

L-745,870 acts as a competitive antagonist at the dopamine D4 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous neurotransmitter, dopamine, to the D4 receptor. As a D2-like receptor, the dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o).[4] Upon activation by an agonist, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] L-745,870 effectively counteracts this dopamine-mediated signaling.

Downstream Signaling Pathway

The antagonism of the D4 receptor by L-745,870 prevents the Gαi/o-mediated inhibition of adenylyl cyclase. This leads to a maintenance or increase in the intracellular concentration of cAMP.

References

- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of type II adenylate cyclase by D2 and D4 but not D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of adenylyl cyclase type V by the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dopamine D4 Receptor Selectivity of L-745,870 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. Its remarkable affinity and selectivity for the D4 subtype over other dopamine receptors and other classes of G-protein coupled receptors (GPCRs) have made it a critical tool in neuroscience research and a candidate for the development of novel therapeutics, particularly for conditions where D4 receptor dysfunction is implicated, such as schizophrenia. This technical guide provides a comprehensive overview of the dopamine D4 receptor selectivity of L-745,870, including its binding affinity profile, detailed experimental protocols for its characterization, and a visualization of its selectivity and associated experimental workflows.

Data Presentation: Binding Affinity Profile of L-745,870 Hydrochloride

The selectivity of L-745,870 hydrochloride is quantitatively demonstrated by its binding affinity (Ki) for various neurotransmitter receptors. The data, summarized from multiple studies, is presented in the tables below.

Table 1: Binding Affinity of L-745,870 at Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. D4 |

| Dopamine D4 | 0.43[1] | - |

| Dopamine D2 | 960[1] | ~2233 |

| Dopamine D3 | 2300[1] | ~5349 |

Table 2: Binding Affinity of L-745,870 at Other Receptor Classes

| Receptor | Ki / IC50 (nM) | Notes |

| 5-HT2 Receptors | Moderate affinity (IC50 < 300 nM)[2] | Specific subtypes not detailed in initial findings. |

| Sigma Sites | Moderate affinity (IC50 < 300 nM)[2] | Specific subtypes not detailed in initial findings. |

| α-Adrenoceptors | Moderate affinity (IC50 < 300 nM)[2] | Specific subtypes not detailed in initial findings. |

Note: The selectivity fold is calculated as Ki (other receptor) / Ki (D4 receptor).

Mandatory Visualization

Signaling Pathway and Selectivity Profile

The following diagram illustrates the high selectivity of L-745,870 for the dopamine D4 receptor over other dopamine receptor subtypes and other G-protein coupled receptors.

Caption: Selectivity profile of L-745,870 hydrochloride.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like L-745,870.

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is adapted from methodologies used to characterize high-affinity D4 receptor antagonists.

1. Materials and Reagents:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]spiperone (specific activity ~16.2 Ci/mmol).

-

Test Compound: L-745,870 hydrochloride.

-

Non-specific Binding Control: (+)-Butaclamol (5 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filters (GF/B or GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer. Homogenize briefly. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 1 ml:

-

250 µl assay buffer.

-

150 µl of the membrane suspension.

-

200 µl of either assay buffer (for total binding), 5 µM (+)-butaclamol (for non-specific binding), or varying concentrations of L-745,870.

-

200 µl assay buffer.

-

-

Initiation of Reaction: Start the binding reaction by adding 200 µl of [3H]spiperone solution (final concentration ~0.2 nM).

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-745,870 concentration.

-

Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assays

L-745,870 has been shown to act as a functional antagonist at the D4 receptor in several in vitro assays.

Dopamine D4 receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like L-745,870 will reverse this inhibition.

1. Materials and Reagents:

-

Cells: hD4HEK or hD4CHO cells.

-

Agonist: Dopamine (1 µM).

-

Antagonist: L-745,870 (0.1-1 µM).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Assay Kit (e.g., radioimmunoassay or fluorescence-based).

2. Procedure:

-

Cell Culture: Culture hD4HEK or hD4CHO cells to near confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of L-745,870 for a specified time.

-

Stimulation: Add dopamine (to inhibit adenylyl cyclase) and forskolin (to stimulate adenylyl cyclase, providing a measurable baseline of cAMP production) to the cells and incubate.

-

Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

3. Data Analysis:

-

Determine the ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation. The results are typically expressed as the percentage of reversal of inhibition.

This assay measures the functional coupling of the D4 receptor to its G-protein. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist will block this agonist-induced increase in [35S]GTPγS binding.

1. Materials and Reagents:

-

Cell Membranes: From hD4HEK or hD4CHO cells.

-

Radioligand: [35S]GTPγS.

-

Agonist: Dopamine (1 µM).

-

Antagonist: L-745,870.

-

GDP.

-

Assay Buffer: Typically contains HEPES, MgCl2, and NaCl.

2. Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP and varying concentrations of L-745,870.

-

Stimulation: Add dopamine to stimulate the receptor.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for a defined period.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

3. Data Analysis:

-

Calculate the percentage of inhibition of dopamine-stimulated [35S]GTPγS binding by L-745,870.

Activation of Gi/o-coupled receptors like the D4 receptor can lead to changes in cellular metabolism, which can be measured as a change in the extracellular acidification rate (ECAR). L-745,870 would be expected to block dopamine-induced changes in ECAR.

1. Materials and Reagents:

-

Cells: hD4HEK or hD4CHO cells.

-

Agonist: Dopamine.

-

Antagonist: L-745,870.

-

Assay Medium: Low-buffered medium.

-

Instrumentation: An instrument capable of measuring real-time ECAR (e.g., Seahorse XF Analyzer).

2. Procedure:

-

Cell Plating: Seed cells in a microplate compatible with the ECAR measurement instrument.

-

Equilibration: Equilibrate the cells in the assay medium.

-

Baseline Measurement: Measure the basal ECAR.

-

Compound Injection: Sequentially inject L-745,870 (or vehicle) followed by dopamine.

-

ECAR Measurement: Continuously monitor the ECAR after each injection.

3. Data Analysis:

-

Analyze the ECAR data to determine if L-745,870 can block the dopamine-induced changes in the extracellular acidification rate.

Conclusion

L-745,870 hydrochloride stands out as a highly selective dopamine D4 receptor antagonist, a property rigorously established through comprehensive radioligand binding studies and a suite of in vitro functional assays. Its greater than 2000-fold selectivity for the D4 receptor over the D2 and D3 subtypes underscores its utility as a precise pharmacological tool for dissecting the physiological and pathological roles of the D4 receptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other selective GPCR ligands, facilitating advancements in our understanding of neurotransmitter systems and the development of next-generation therapeutics.

References

A Comprehensive Pharmacological Profile of L-745,870 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-745,870 hydrochloride is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2][3][4][5][6][7] Its high affinity and selectivity for the D4 subtype over other dopamine receptors and other neurotransmitter systems have made it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of L-745,870, including its binding affinity, functional activity, and pharmacokinetic profile, supplemented with detailed experimental protocols and visual representations of its mechanism of action. While it showed promise in preclinical studies, L-745,870 was found to be ineffective as an antipsychotic in human trials.[8][9]

Receptor Binding Profile

L-745,870 exhibits high-affinity binding to the human dopamine D4 receptor. Its selectivity for the D4 receptor is a key feature, with significantly lower affinity for other dopamine receptor subtypes and other neuroreceptors.

Quantitative Binding Data

The binding affinities of L-745,870 hydrochloride for various receptors are summarized in the table below. The data are presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are measures of the drug's binding affinity to a receptor. A lower value indicates a higher affinity.

| Receptor | Ki (nM) | Species | Radioligand | Reference |

| Dopamine D4 | 0.43 | Human | [3H]Spiperone | [1][2][6] |

| 0.51 | Human | - | [10] | |

| Dopamine D2 | 960 | Human | [3H]Spiperone | [2][3][5][6] |

| Dopamine D3 | 2300 | Human | [3H]Spiperone | [2][3][5][6] |

| 5-HT2 | Moderate Affinity (IC50 < 300 nM) | - | - | [1][2] |

| Sigma Sites | Moderate Affinity (IC50 < 300 nM) | - | - | [1][2] |

| α-Adrenergic Receptors | Moderate Affinity (IC50 < 300 nM) | - | - | [1][2] |

Table 1: Receptor Binding Affinities of L-745,870 Hydrochloride.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of L-745,870 is typically determined using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of L-745,870 for the dopamine D4 receptor.

Materials:

-

Cell membranes prepared from cells expressing the recombinant human dopamine D4 receptor (e.g., CHO or HEK293 cells).[1][2]

-

Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).[1]

-

L-745,870 hydrochloride (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand ([3H]Spiperone, e.g., 0.2 nM) with the cell membranes and a range of concentrations of L-745,870.[1]

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[11]

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[12]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the L-745,870 concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity

L-745,870 acts as a functional antagonist at the dopamine D4 receptor, meaning it blocks the action of the endogenous agonist, dopamine. It exhibits no significant intrinsic agonist activity.[1]

In Vitro Functional Assays

Several in vitro assays have demonstrated the antagonist properties of L-745,870.

| Assay | Effect of L-745,870 | Cell Line | Reference |

| Adenylate Cyclase Assay | Reverses dopamine-mediated inhibition of adenylate cyclase | hD4HEK and hD4CHO cells | [1] |

| [35S]GTPγS Binding Assay | Reverses dopamine-mediated stimulation of [35S]GTPγS binding | - | [1] |

| Extracellular Acidification Rate | Reverses dopamine-mediated stimulation of extracellular acidification | - | [1] |

| Ca2+ Current Inhibition | Blocks dopamine-induced inhibition of Ca2+ currents | Transfected GH4C1 pituitary cells | [2][6] |

| GIRK Channel Activation | Inhibits D4 activation of G protein-coupled inwardly rectifying K+ channels | - | [2][6] |

Table 2: In Vitro Functional Activity of L-745,870.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the D4 receptor.

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to block dopamine-stimulated [35S]GTPγS binding.

Materials:

-

Cell membranes expressing the human D4 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Dopamine (agonist).

-

L-745,870 hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP.

Procedure:

-

Pre-incubation: Incubate the cell membranes with varying concentrations of L-745,870.

-

Stimulation: Add a fixed concentration of dopamine to stimulate the D4 receptors.

-

Binding: Add [35S]GTPγS and GDP to the mixture and incubate to allow for binding to the activated G proteins.

-

Separation: Separate bound from free [35S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The antagonist effect of L-745,870 is observed as a concentration-dependent inhibition of the dopamine-stimulated [35S]GTPγS binding.

Pharmacokinetic Profile

L-745,870 demonstrates good oral bioavailability and brain penetration in preclinical species.

| Parameter | Rat | Monkey | Reference |

| Oral Bioavailability | 20-60% | 20-60% | [2][3] |

| Plasma Half-life (t1/2) | 2.1-2.8 hours | 2.1-2.8 hours | [2][3] |

| Brain Penetration | Excellent | - | [1][2][3][6][13] |

Table 3: Pharmacokinetic Parameters of L-745,870.

In Vivo Profile

In vivo studies in rodents have shown that L-745,870 occupies D4 receptors in the brain at behaviorally relevant doses.[1] However, unlike typical antipsychotics, it does not significantly increase dopamine metabolism or plasma prolactin levels, suggesting a lack of D2 receptor blockade in vivo at therapeutic doses.[1] At very high doses (100 mg/kg), it can induce catalepsy in mice, likely due to off-target D2 receptor occupancy.[9] In squirrel monkeys, oral administration of L-745,870 at 10 mg/kg induced mild sedation, while 30 mg/kg led to extrapyramidal motor symptoms like bradykinesia.[2]

Mechanism of Action

L-745,870 is a competitive antagonist at the dopamine D4 receptor. It binds to the receptor at the same site as dopamine but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the intracellular signaling cascade. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[14] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[14][15] L-745,870 blocks these downstream effects by preventing the initial receptor activation by dopamine.

The crystal structure of the D4 receptor in complex with L-745,870 has revealed that the antagonist binds in a pocket formed by transmembrane helices 2, 3, 5, 6, and 7.[14] Its high selectivity for the D4 receptor is attributed to its interaction with a DRD4-specific crevice.[14] By binding in this pocket, L-745,870 is thought to prevent the conformational changes in the transmembrane helices that are necessary for receptor activation.[14]

Conclusion

L-745,870 hydrochloride is a highly selective and potent dopamine D4 receptor antagonist with good oral bioavailability and brain penetration. Its well-characterized pharmacological profile makes it an invaluable research tool for investigating the role of the D4 receptor in health and disease. The detailed data and protocols presented in this guide are intended to support researchers in the design and execution of studies utilizing this important pharmacological agent. Despite its utility in preclinical research, it is important to note its lack of efficacy in clinical trials for schizophrenia.[8][9]

References

- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-745,870 - Wikipedia [en.wikipedia.org]

- 5. L-745870 hydrochloride | Dopamine D4 Receptor Antagonist | AmBeed.com [ambeed.com]

- 6. L-745870 | CAS#:158985-00-3 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. medkoo.com [medkoo.com]

- 14. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 15. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of L-745,870 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of L-745,870 hydrochloride, a potent and selective dopamine D4 receptor antagonist. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their studies.

Core Pharmacological Profile

L-745,870, with the chemical structure 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, is a selective dopamine D4 receptor antagonist.[1] It has demonstrated high affinity and selectivity for the human dopamine D4 receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor subtype.

Binding Affinity and Selectivity

The binding affinity of L-745,870 hydrochloride has been determined through radioligand binding assays. These studies have consistently shown its high affinity for the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinity (Ki) of L-745,870

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 0.43 |

| Dopamine D2 | 960 |

| Dopamine D3 | 2300 |

Data compiled from multiple sources.

Table 2: Selectivity Profile of L-745,870

| Receptor Subtype | Selectivity (fold vs. D4) |

| Dopamine D2 | >2000 |

| Dopamine D3 | >5000 |

Selectivity is calculated as the ratio of Ki values (Ki(other receptor) / Ki(D4)).

L-745,870 also exhibits moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors, with IC50 values less than 300 nM.[1]

Functional Antagonism

The antagonist activity of L-745,870 at the dopamine D4 receptor has been confirmed through various functional assays. In these assays, L-745,870 effectively reverses the intracellular signaling initiated by dopamine, a natural agonist of the D4 receptor.

Table 3: Functional Antagonist Activity of L-745,870

| Assay | Cell Line | Agonist | L-745,870 Concentration | Effect |

| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | 1 µM Dopamine | 0.1 - 1 µM | Reversal of dopamine-mediated inhibition |

| [35S]GTPγS Binding | hD4HEK, hD4CHO | 1 µM Dopamine | 0.1 - 1 µM | Reversal of dopamine-stimulated binding |

| Extracellular Acidification Rate | Not Specified | 1 µM Dopamine | 0.1 - 1 µM | Reversal of dopamine-stimulated rate |

Data from Patel et al., 1997.[1]

Importantly, L-745,870 does not exhibit any significant intrinsic agonist activity in these functional assays.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize L-745,870 hydrochloride.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).

-

Non-labeled Ligand: L-745,870 hydrochloride.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

2. Procedure:

-

Thaw the cell membranes on ice.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of various concentrations of L-745,870, and 25 µL of 0.2 nM [3H]spiperone.[1]

-

To initiate the binding reaction, add 150 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled dopamine antagonist such as haloperidol.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of L-745,870 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

This assay measures the ability of L-745,870 to antagonize the dopamine-induced inhibition of adenylyl cyclase.

1. Materials:

-

Cells: hD4HEK or hD4CHO cells stably expressing the human dopamine D4 receptor.

-

Agonist: Dopamine.

-

Antagonist: L-745,870 hydrochloride.

-

Stimulating Agent: Forskolin.

-

Cell Culture Medium.

-

cAMP Assay Kit.

2. Procedure:

-

Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of L-745,870 (0.1 - 1 µM) for 15-30 minutes.[1]

-

Add 1 µM dopamine and a sub-maximal concentration of forskolin to stimulate adenylyl cyclase.[1]

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the potency of L-745,870 in reversing the dopamine-mediated inhibition of cAMP production.

This assay assesses the ability of L-745,870 to block dopamine-induced G-protein activation.

1. Materials:

-

Cell Membranes: Membranes from hD4HEK or hD4CHO cells expressing the human dopamine D4 receptor.

-

Radioligand: [35S]GTPγS.

-

Agonist: Dopamine.

-

Antagonist: L-745,870 hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

GDP.

2. Procedure:

-

In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein), and GDP (10-30 µM).

-

Add various concentrations of L-745,870 (0.1 - 1 µM) and incubate for 15 minutes at 30°C.[1]

-

Add 1 µM dopamine and incubate for another 15 minutes.[1]

-

Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer and measure the bound radioactivity using a liquid scintillation counter.

-

Determine the ability of L-745,870 to inhibit the dopamine-stimulated [35S]GTPγS binding.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro characterization of L-745,870 hydrochloride.

Signaling Pathway of L-745,870 Antagonism

Caption: Signaling pathway illustrating the antagonist action of L-745,870 at the D4 receptor.

Selectivity Profile of L-745,870

Caption: Selectivity profile of L-745,870 for dopamine receptor subtypes and other receptors.

References

Preclinical Profile of L-745,870 Hydrochloride: A Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for L-745,870 hydrochloride, a potent and selective antagonist of the dopamine D4 receptor. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in dopaminergic signaling and its role in central nervous system disorders.

Introduction

L-745,870 hydrochloride is a pyrrolopyridine derivative identified as a high-affinity antagonist for the human dopamine D4 receptor.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) and other neurotransmitter receptors has made it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the D4 receptor.[1][2] This document summarizes the key preclinical findings related to its receptor binding profile, pharmacokinetic properties, in vitro functional activity, and in vivo behavioral effects.

Receptor Binding Affinity

L-745,870 hydrochloride exhibits a high affinity and selectivity for the dopamine D4 receptor. The binding affinities, expressed as inhibitor constant (Ki) and IC50 values, for various receptors are summarized in the table below.

| Receptor/Site | Ki (nM) | IC50 (nM) | Species | Radioligand | Reference |

| Dopamine D4 | 0.43 | - | Human | [3H]spiperone | [2][3] |

| Dopamine D2 | 960 | - | Human | - | [2] |

| Dopamine D3 | 2300 | - | Human | - | [2] |

| 5-HT2 | - | < 300 | - | - | [1] |

| Sigma Sites | - | < 300 | - | - | [1] |

| α-Adrenergic | - | < 300 | - | - | [1] |

Table 1: Receptor Binding Profile of L-745,870 Hydrochloride. This table presents the binding affinities of L-745,870 hydrochloride for various neurotransmitter receptors.

Pharmacokinetic Properties

Preclinical studies in rats and monkeys have demonstrated that L-745,870 hydrochloride possesses favorable pharmacokinetic properties, including good oral bioavailability and brain penetration.

| Species | Oral Bioavailability (%) | Plasma Half-life (t1/2) (hours) | Brain Penetration | Reference |

| Rat | 20-60 | 2.1-2.8 | Excellent brain to plasma ratios | [2] |

| Monkey | 20-60 | 2.1-2.8 | - | [2] |

Table 2: Pharmacokinetic Parameters of L-745,870 Hydrochloride. This table summarizes the key pharmacokinetic properties of L-745,870 hydrochloride in preclinical animal models.

In Vitro Functional Activity

L-745,870 hydrochloride acts as a functional antagonist at the dopamine D4 receptor, reversing the effects of dopamine on various downstream signaling pathways.

| Assay | Cell Line | Effect of L-745,870 | Dopamine Concentration | L-745,870 Concentration | Reference |

| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | Reversal of dopamine-mediated inhibition | 1 µM | 0.1-1 µM | [2][3] |

| [35S]GTPγS Binding | - | Reversal of dopamine-stimulated binding | 1 µM | 0.1-1 µM | [2][3] |

| Extracellular Acidification Rate | - | Reversal of dopamine-stimulated rate | 1 µM | 0.1-1 µM | [2][3] |

| Ca2+ Current Inhibition | GH4C1 pituitary cells | Blockade of dopamine-induced inhibition | - | - | [4] |

| K+ Channel Activation | - | Inhibition of D4-mediated activation | - | - | [4] |

Table 3: In Vitro Functional Antagonism of L-745,870 Hydrochloride. This table details the antagonistic effects of L-745,870 hydrochloride on dopamine D4 receptor-mediated signaling events in various in vitro assays.

In Vivo Preclinical Studies

The in vivo effects of L-745,870 hydrochloride have been evaluated in various rodent models to assess its potential antipsychotic activity and side-effect profile.

| Animal Model | Behavioral Test | Dose of L-745,870 | Effect | Reference |

| Mouse | Amphetamine-induced Hyperactivity | - | No antagonism | [5] |

| Rat | Conditioned Avoidance Responding | Doses selectively blocking D4 receptors | No impairment | [5] |

| Rat | Apomorphine-induced Prepulse Inhibition Deficit | - | No reversal | [5] |

| Rat | Apomorphine-induced Stereotypy | - | No effect | [5] |

| Mouse | Catalepsy | 100 mg/kg | Induced catalepsy | [5] |

| Rat | Spontaneous Locomotor Activity | 30 mg/kg (minimum effective dose) | Reduced activity | [5] |

| Mouse | Rotarod Performance | 100 mg/kg (minimum effective dose) | Reduced time on rod | [5] |

| Rat | Cocaine Discrimination | 1-10 mg/kg | No effect on cocaine discrimination | [6] |

| Mouse | Morphine Dependence (Naloxone-induced withdrawal) | 1 mg/kg, i.p. | Attenuated withdrawal syndromes | [7] |

Table 4: In Vivo Behavioral Effects of L-745,870 Hydrochloride. This table summarizes the observed effects of L-745,870 hydrochloride in a range of behavioral paradigms in rodents.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Dopamine D4 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Conditioned Avoidance Response Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of compounds for the dopamine D4 receptor.[2][3]

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand ([3H]spiperone, at a concentration of approximately 0.2 nM), and varying concentrations of L-745,870 hydrochloride.

-

Incubation: The plates are incubated for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of L-745,870 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This protocol outlines a method to assess the functional antagonism of L-745,870 at the D4 receptor.[2][3]

-

Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.

-

Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with L-745,870 hydrochloride at various concentrations, followed by stimulation with a fixed concentration of dopamine (e.g., 1 µM).

-

cAMP Measurement: The reaction is stopped, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a radioimmunoassay [RIA]).

-

Data Analysis: The ability of L-745,870 to reverse the dopamine-induced inhibition of adenylate cyclase activity is quantified, and the potency of the antagonism is determined.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D4 receptor.[2][3]

-

Membrane Preparation: Membranes from cells expressing the D4 receptor are prepared as described for the radioligand binding assay.

-

Assay Conditions: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of L-745,870 hydrochloride, followed by the addition of a fixed concentration of dopamine.

-

Incubation and Separation: The reaction is allowed to proceed for a set time and is then terminated by rapid filtration, similar to the radioligand binding assay.

-

Quantification and Analysis: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting. The antagonistic effect of L-745,870 on dopamine-stimulated [35S]GTPγS binding is then determined.

Conditioned Avoidance Response (CAR) in Rats

This behavioral model is used to predict the antipsychotic potential of a compound.[5]

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening.

-

Training: Rats are trained to avoid a footshock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of a conditioned stimulus (CS), such as a light or a tone.

-

Drug Administration: Once the rats have acquired the avoidance response, they are treated with L-745,870 hydrochloride or vehicle prior to the test session.

-

Testing: The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and failures to respond are recorded.

-

Analysis: The effect of L-745,870 on the conditioned avoidance response is evaluated.

Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients.[5]

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Procedure: The animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone, while others present a weaker, non-startling stimulus (prepulse) shortly before the pulse.

-

Drug Administration: Animals are pretreated with L-745,870 hydrochloride or a vehicle.

-

Measurement and Analysis: The startle response is measured in all trials. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The ability of L-745,870 to reverse a deficit in PPI (e.g., induced by a dopamine agonist like apomorphine) is assessed.

Conclusion

L-745,870 hydrochloride has been extensively characterized in preclinical studies as a potent and selective dopamine D4 receptor antagonist with good oral bioavailability and brain penetration. While it effectively antagonizes D4 receptor-mediated signaling in vitro, its in vivo behavioral profile in rodent models traditionally used to predict antipsychotic efficacy is not consistent with that of classical or atypical antipsychotics. Notably, it failed to antagonize amphetamine-induced hyperactivity or impair conditioned avoidance responding at doses selective for the D4 receptor.[5] These findings have been instrumental in advancing the understanding of the role of the dopamine D4 receptor in the central nervous system and have guided further drug development efforts targeting this receptor. Despite its lack of efficacy as an antipsychotic in human trials, L-745,870 remains an invaluable research tool for the continued exploration of D4 receptor pharmacology.[8]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. med-associates.com [med-associates.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Startle Response, habituation and pre-pulse inhibition in larval zebrafish | Protocols | Zantiks [zantiks.com]

- 8. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

L-745,870 Hydrochloride: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-745,870 hydrochloride for dopamine receptors. L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor, a target of significant interest in the research and development of novel therapeutics for a range of neuropsychiatric disorders. This document summarizes key quantitative data, details common experimental methodologies for determining binding affinity, and visualizes the relevant signaling pathways.

Core Data: Binding Affinity Profile

L-745,870 hydrochloride demonstrates a remarkably high affinity and selectivity for the human dopamine D4 receptor. Its binding affinity for other dopamine receptor subtypes, namely D1, D2, D3, and D5, is substantially lower, underscoring its specificity. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The binding profile of L-745,870 has been characterized primarily through in vitro radioligand binding assays. These experiments typically involve the use of cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are genetically engineered to express specific human dopamine receptor subtypes. The radioligand most commonly used in these assays to label the dopamine receptors is [3H]spiperone.

Below is a summary of the reported Ki values for L-745,870 hydrochloride at the various human dopamine receptor subtypes.

| Receptor Subtype | Reported Ki (nM) | Selectivity over D4 | Reference |

| Dopamine D1 | > 10,000 | > 23,255-fold | [1] |

| Dopamine D2 | 960 | ~2,232-fold | [2][3] |

| Dopamine D3 | 2300 | ~5,348-fold | [2][3] |

| Dopamine D4 | 0.43 | - | [2][3][4] |

| Dopamine D5 | > 10,000 | > 23,255-fold | [1] |

Table 1: Binding Affinity (Ki) of L-745,870 Hydrochloride for Human Dopamine Receptor Subtypes.

The data clearly illustrates the exceptional selectivity of L-745,870 for the D4 receptor, with over 2000-fold higher affinity compared to the D2 and D3 receptors and negligible affinity for the D1 and D5 receptors.[1] This high selectivity makes L-745,870 an invaluable pharmacological tool for studying the physiological and pathological roles of the dopamine D4 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of L-745,870 is predominantly achieved through competitive radioligand binding assays. The following is a generalized yet detailed protocol that reflects the common methodologies cited in the literature.

Objective: To determine the inhibition constant (Ki) of L-745,870 hydrochloride for a specific dopamine receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D4).

-

Radioligand: [3H]spiperone, a high-affinity antagonist for D2-like receptors.

-

Test Compound: L-745,870 hydrochloride.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol or unlabeled spiperone) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow Diagram:

Procedure:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells expressing the target dopamine receptor subtype to a high density.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the prepared cell membranes to each well.

-

Add a fixed concentration of the radioligand, [3H]spiperone, to each well. The concentration is typically chosen to be close to its dissociation constant (Kd) for the receptor.

-

Add increasing concentrations of the test compound, L-745,870 hydrochloride, to a set of wells.

-

For determining total binding, add only the membranes and radioligand.

-

For determining non-specific binding, add the membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

-

-

Incubation:

-

Incubate the assay plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

-

Quickly wash the filters with several volumes of ice-cold assay buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the amount of radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-745,870 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the L-745,870 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). The primary signaling mechanism for D2-like receptors, including the D4 receptor, is through coupling to the inhibitory G protein, Gαi/o.[5] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). L-745,870, as an antagonist, blocks this signaling cascade by preventing dopamine from binding to and activating the receptor.

Pathway Description:

-

Ligand Binding: Under normal physiological conditions, dopamine binds to the extracellular domain of the D4 receptor. L-745,870 competes with dopamine for this binding site.

-

G Protein Activation: Upon dopamine binding, the D4 receptor undergoes a conformational change, which activates the associated heterotrimeric Gαi/o protein on the intracellular side of the membrane. This activation involves the exchange of GDP for GTP on the Gα subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cyclic AMP (cAMP), thus lowering the intracellular concentration of this second messenger.

-

Downstream Effects: A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels. Therefore, the inhibition of PKA activity by the D4 receptor signaling cascade can lead to widespread changes in cellular function.

By blocking the initial binding of dopamine, L-745,870 prevents the entire downstream signaling cascade, making it a powerful tool to investigate the consequences of D4 receptor blockade.

This in-depth guide provides the core information on the binding affinity of L-745,870 hydrochloride for dopamine receptors, the experimental procedures used to determine this affinity, and the relevant signaling pathways. This knowledge is fundamental for researchers and scientists working on the development of novel drugs targeting the dopaminergic system.

References

- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays [bio-protocol.org]

- 3. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of L-745,870: A Selective Dopamine D4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-745,870, a potent and selective antagonist of the dopamine D4 receptor. L-745,870, chemically identified as 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, emerged from drug discovery programs as a promising candidate for the treatment of schizophrenia due to its high affinity and selectivity for the D4 receptor subtype. This document details the quantitative binding and functional data, in-depth experimental protocols for key assays, and the underlying signaling pathways and developmental workflow. Despite its robust preclinical profile, L-745,870 ultimately failed to demonstrate efficacy in human clinical trials, a critical outcome that has shaped subsequent research in the field of dopamine receptor pharmacology.

Quantitative Data Presentation

The pharmacological profile of L-745,870 is characterized by its high affinity and selectivity for the dopamine D4 receptor. The following tables summarize the key quantitative data gathered from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of L-745,870

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human Dopamine D4 | [3H]Spiperone | hD4HEK | 0.43 | [1] |

| Human Dopamine D2 | [3H]Spiperone | CHO | 960 | [1] |

| Human Dopamine D3 | [3H]Spiperone | CHO | 2300 | [1] |

| Human 5-HT2 | - | - | Moderate Affinity (<300 nM IC50) | [1] |

| Sigma Sites | - | - | Moderate Affinity (<300 nM IC50) | [1] |

| Alpha-Adrenergic Receptors | - | - | Moderate Affinity (<300 nM IC50) | [1] |

Table 2: In Vitro Functional Antagonist Activity of L-745,870

| Assay | Cell Line | Agonist | L-745,870 Concentration | Effect | Reference |

| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of dopamine-mediated inhibition | [1] |

| [35S]GTPγS Binding | - | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of dopamine-stimulated binding | [1] |

| Extracellular Acidification Rate | - | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of dopamine-stimulated rate | [1] |

Table 3: Pharmacokinetic Parameters of L-745,870

| Species | Route of Administration | Dose | Bioavailability | Brain Penetration | Reference |

| Rodents | Oral | ≤ 30 mg/kg | Excellent | - | [1] |

| Monkeys | - | - | - | - | Data not available |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of L-745,870 are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-745,870 for the human dopamine D4 receptor and its selectivity against other dopamine receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from human embryonic kidney (HEK) cells stably expressing the human dopamine D4 receptor (hD4HEK) or Chinese hamster ovary (CHO) cells expressing human D2 or D3 receptors.

-

Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).

-

Test Compound: L-745,870.

-

Non-specific Binding Control: Haloperidol or another suitable high-affinity dopamine receptor antagonist (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture hD4HEK or other receptor-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay (performed in a 96-well plate format):

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]Spiperone (typically at a concentration near its Kd for the respective receptor, e.g., 0.2 nM for D4).[1]

-

Increasing concentrations of L-745,870 for competition binding curves. For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

-

The prepared cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the L-745,870 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[35S]GTPγS Functional Assay

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to block dopamine-induced stimulation of [35S]GTPγS binding to G-proteins coupled to the D4 receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist: Dopamine.

-

Test Compound: L-745,870.

-

Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Incubation:

-

In a 96-well plate, pre-incubate the cell membranes with varying concentrations of L-745,870 or vehicle.

-

Add a fixed concentration of dopamine (e.g., 1 µM) to stimulate the receptor.[1]

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Filtration and Washing: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the ability of L-745,870 to inhibit the dopamine-stimulated increase in [35S]GTPγS binding and calculate its IC50 value.

Adenylate Cyclase Inhibition Assay

Objective: To determine the antagonist effect of L-745,870 on the D4 receptor-mediated inhibition of adenylate cyclase.

Materials:

-

Whole Cells: hD4HEK or hD4CHO cells stably expressing the human dopamine D4 receptor.[1]

-

Agonist: Dopamine.

-

Adenylate Cyclase Stimulator: Forskolin.

-

Test Compound: L-745,870.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., ELISA, HTRF, or luminescence-based).

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Culture and Plating: Culture the D4 receptor-expressing cells to an appropriate density and seed them in 96-well plates.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of L-745,870 for a specified time.

-

Add a fixed concentration of dopamine to inhibit adenylate cyclase.

-

Add forskolin to stimulate adenylate cyclase activity.

-

Incubate for a defined period to allow for cAMP accumulation.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production and calculate its IC50 value.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by dopamine, it primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This canonical pathway is central to the receptor's modulatory effects on neuronal excitability.

Experimental Workflow for L-745,870 Discovery and Characterization

The discovery and development of L-745,870 followed a typical workflow for a GPCR antagonist, starting from a high-throughput screening campaign to identify initial hits, followed by lead optimization and detailed pharmacological characterization.

Logical Relationship of L-745,870 Selectivity

The key pharmacological feature of L-745,870 is its high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2. This selectivity was a primary driver for its development as a potential atypical antipsychotic with a reduced side-effect profile.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

L-745,870 Hydrochloride: A Technical Guide to its Role in Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-745,870 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides an in-depth overview of its pharmacological profile, detailing its interactions with various neurotransmitter systems. The document consolidates quantitative data on its binding affinities and functional effects, presents detailed methodologies for key experimental procedures, and visualizes relevant signaling pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

L-745,870 hydrochloride, chemically known as 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride, is a well-characterized pharmacological tool extensively used to investigate the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it a valuable instrument for elucidating the specific functions of this receptor in the central nervous system. Despite initial investigations into its potential as an antipsychotic agent, which were ultimately unsuccessful in human trials, L-745,870 remains a critical compound for preclinical research into neuropsychiatric disorders where D4 receptor dysfunction is implicated.[1]

Pharmacological Profile: Receptor Binding Affinities

The hallmark of L-745,870 is its high affinity and selectivity for the dopamine D4 receptor. Radioligand binding assays have consistently demonstrated its potent interaction with the D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| Dopamine | ||||

| D₄ | [³H]Spiperone | 0.43 | Human | [2][3] |

| D₂ | [³H]Spiperone | 960 | Human | [2] |

| D₃ | [³H]Spiperone | 2300 | Human | [2] |

| Serotonin | ||||

| 5-HT₂ | Moderate Affinity (IC₅₀ < 300 nM) | [3] | ||

| Sigma | ||||

| σ sites | Moderate Affinity (IC₅₀ < 300 nM) | [3] | ||

| Adrenergic | ||||

| α-adrenoceptors | Moderate Affinity (IC₅₀ < 300 nM) | [3] |

Role in Neurotransmitter Systems

Dopaminergic System

L-745,870 acts as a potent antagonist at the dopamine D4 receptor. D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D4 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. L-745,870 blocks this effect by competitively binding to the D4 receptor, thereby preventing dopamine-mediated signaling.

Dopamine D4 Receptor Antagonism by L-745,870

Figure 1: Mechanism of L-745,870 at the Dopamine D4 Receptor.

In vivo, the selective antagonism of D4 receptors by L-745,870 does not produce the typical neurochemical consequences seen with less selective antipsychotics. For instance, at doses sufficient to occupy 50% of brain D4 receptors (5-60 µg/kg), L-745,870 does not increase dopamine metabolism or elevate plasma prolactin levels in rodents.[3] This suggests that D4 receptor blockade alone is not responsible for the neuroleptic-like effects associated with broader-spectrum dopamine antagonists.

Other Neurotransmitter Systems

While highly selective for the D4 receptor, L-745,870 exhibits moderate affinity for 5-HT₂, sigma, and α-adrenergic receptors.[3] The functional consequences of these interactions are less well-characterized. Further research is required to fully elucidate whether L-745,870 acts as an antagonist, agonist, or has no functional effect at these other receptor sites at physiologically relevant concentrations. The lack of typical antipsychotic effects in behavioral models at D4-selective doses suggests that its activity at these other receptors may not be clinically significant under those conditions.

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of L-745,870 for various receptors.

-

Objective: To quantify the affinity of L-745,870 for dopamine D4 receptors and assess its selectivity over other receptor subtypes.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., cloned human dopamine D4 receptors).

-

Radioligand (e.g., [³H]spiperone at a concentration of 0.2 nM).[3]

-

L-745,870 hydrochloride of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of L-745,870.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow

Figure 2: General workflow for a radioligand binding assay.

-

[³⁵S]GTPγS Binding Assay: This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Antagonists like L-745,870 will inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

Adenylyl Cyclase (cAMP) Assay: This assay directly measures the production of cAMP. For Gαi/o-coupled receptors like D4, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP. L-745,870, as an antagonist, reverses this dopamine-mediated inhibition.[3]

In Vivo Behavioral Pharmacology

This model is used to assess the potential antipsychotic activity of a compound.

-

Objective: To determine if L-745,870 can antagonize the locomotor-stimulating effects of amphetamine.

-

Animals: Mice.

-

Procedure:

-

Administer L-745,870 or vehicle to the mice.

-

After a pre-treatment period, administer amphetamine.

-

Place the mice in an open-field arena and measure their locomotor activity (e.g., distance traveled) over a specified time period.

-

-

Results: In contrast to classical and atypical neuroleptics, L-745,870 failed to antagonize amphetamine-induced hyperactivity at doses that selectively block D4 receptors.[4]

The CAR test is another preclinical screen for antipsychotic efficacy.

-

Objective: To evaluate the effect of L-745,870 on the ability of rats to learn and perform an avoidance response.

-

Animals: Rats.

-

Procedure:

-

Train rats in a shuttle box to avoid an aversive unconditioned stimulus (e.g., footshock) by responding to a conditioned stimulus (e.g., a light or tone).

-

Administer L-745,870 or vehicle and assess the number of successful avoidance responses.

-

-

Results: L-745,870 did not impair conditioned avoidance responding at D4-selective doses.[4]

This test is used to measure the potential for a compound to induce extrapyramidal side effects.

-

Objective: To determine if L-745,870 induces catalepsy, a state of motor immobility.

-

Animals: Mice.

-

Procedure:

-

Administer L-745,870 or vehicle.

-

At various time points, place the mouse's forepaws on an elevated bar and measure the time it remains in this unnatural posture.

-

-

Results: L-745,870 induced catalepsy only at a very high dose (100 mg/kg), which is likely to involve the occupancy of dopamine D2 receptors.[4]

In Vivo Behavioral Testing Workflow

Figure 3: General workflow for in vivo behavioral experiments.

Conclusion

L-745,870 hydrochloride is a powerful research tool characterized by its high affinity and selectivity for the dopamine D4 receptor. Its primary role in neurotransmitter systems is the potent antagonism of D4 receptor-mediated signaling. While it exhibits moderate affinity for other receptors, its functional effects at these sites are not well-established and appear to be minimal at doses selective for the D4 receptor. The lack of typical antipsychotic-like effects in preclinical behavioral models at these selective doses has been instrumental in differentiating the roles of D4 and D2 receptors in antipsychotic action. This technical guide provides a foundational understanding of L-745,870's pharmacology and serves as a resource for the design and interpretation of future research involving this important compound.

References

- 1. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of L-745,870 Hydrochloride's Selectivity for the Dopamine D4 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and pharmacological factors governing the high selectivity of L-745,870 hydrochloride for the dopamine D4 receptor over other dopamine receptor subtypes, particularly D2 and D3. By examining its binding affinity, the structural nuances of the receptor-ligand interaction, and the experimental methodologies used to determine these properties, this document aims to offer a detailed resource for researchers in pharmacology and drug development.

Introduction to L-745,870 Hydrochloride